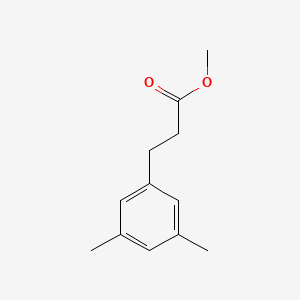
1-(4-Chlorophenyl)-2-iodoethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-2-iodoethan-1-ol is an organic compound that belongs to the class of halogenated alcohols It features a chlorophenyl group attached to an ethane backbone, which is further substituted with an iodine atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(4-chlorophenyl)-2-iodoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with iodoethane in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Another method involves the direct iodination of 1-(4-chlorophenyl)ethanol using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction conditions for this method include:
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
Solvent: Acetic acid or water
Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of 1-(4-chlorophenyl)-2-iodoethan-1-ol typically involves large-scale batch or continuous processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反应分析
Types of Reactions
1-(4-chlorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form the corresponding ethane derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Sodium azide, potassium thiocyanate, or sodium iodide in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: 1-(4-chlorophenyl)-2-iodoethanone or 1-(4-chlorophenyl)-2-iodoethanal
Reduction: 1-(4-chlorophenyl)ethanol
Substitution: 1-(4-chlorophenyl)-2-azidoethan-1-ol, 1-(4-chlorophenyl)-2-thioethan-1-ol, or 1-(4-chlorophenyl)-2-bromoethan-1-ol
科学研究应用
1-(4-chlorophenyl)-2-iodoethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-2-iodoethan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent adducts with active site residues.
Receptor Modulation: The compound can modulate receptor activity by binding to specific sites and altering their conformation.
相似化合物的比较
1-(4-chlorophenyl)-2-iodoethan-1-ol can be compared with other halogenated alcohols, such as:
- 1-(4-chlorophenyl)-2-bromoethan-1-ol
- 1-(4-chlorophenyl)-2-chloroethan-1-ol
- 1-(4-chlorophenyl)-2-fluoroethan-1-ol
Uniqueness
The presence of the iodine atom in 1-(4-chlorophenyl)-2-iodoethan-1-ol imparts unique reactivity and properties compared to its bromo, chloro, and fluoro analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with biological targets.
属性
分子式 |
C8H8ClIO |
|---|---|
分子量 |
282.50 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-iodoethanol |
InChI |
InChI=1S/C8H8ClIO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2 |
InChI 键 |
NOJIFAYNVDKXCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CI)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
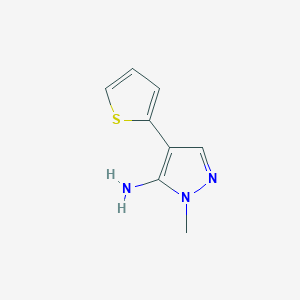

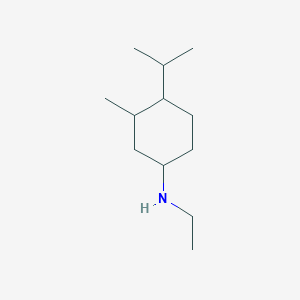

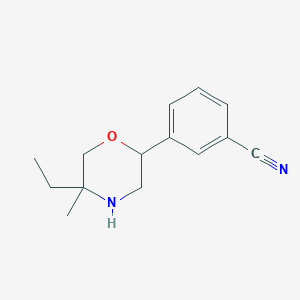
![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)
![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)
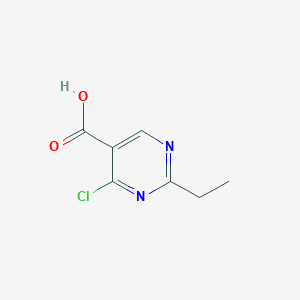
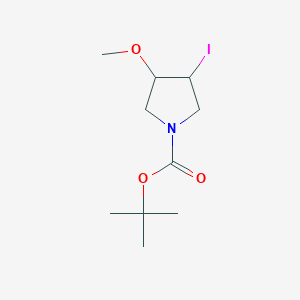
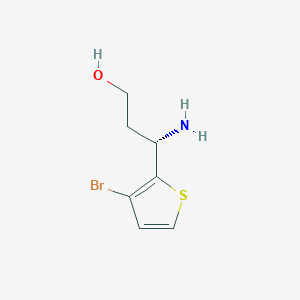
![2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13077248.png)
